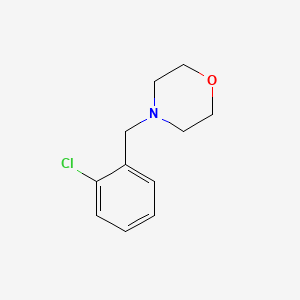
4-(2-Chlorobenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorobenzyl)morpholine , also known by its chemical formula C₁₁H₁₂ClNO , is a compound that combines a morpholine ring with a chlorobenzyl group. The chlorobenzyl moiety is attached to the morpholine nitrogen atom. This compound has been studied for its potential applications in various fields due to its unique structure and properties .
Synthesis Analysis
The synthesis of 4-(2-Chlorobenzyl)morpholine involves the reaction between morpholine (a heterocyclic amine) and 2-chlorobenzyl chloride (an organic halide). The reaction typically occurs under appropriate solvent conditions and with the presence of a base. The chlorobenzyl group replaces one of the hydrogen atoms on the morpholine nitrogen, resulting in the formation of the target compound .
Molecular Structure Analysis
- The overall structure exhibits planarity due to the conjugation between the benzene ring and the morpholine ring .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antibacterial Properties
A study by Aziz‐ur‐Rehman et al. (2016) explored the synthesis and antibacterial properties of derivatives of 4-(2-Aminoethyl)morpholine. Their findings revealed significant inhibitory action against various gram-bacteria strains, demonstrating the antibacterial potential of compounds related to 4-(2-Chlorobenzyl)morpholine (Aziz‐ur‐Rehman et al., 2016).
Role in Drug Development
Research by K. Audouze, E. Nielsen, and D. Peters (2004) showed that 4-(2-Chlorobenzyl)morpholine derivatives, particularly in the context of morpholines and 1,4-oxazepanes, have applications in developing selective ligands for dopamine D4 receptors. This suggests their potential use in creating antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Antagonistic Properties
A 2014 study by Cynthia B Berry et al. identified a compound with a 4-chlorobenzyl moiety as a potent and selective antagonist of the dopamine 4 (D4) receptor. The compound, ML398, showed potential for reversing cocaine-induced hyperlocomotion, highlighting its significance in neuroscience research (Berry et al., 2014).
Complexation with Metals
A. Singh et al. (2000) conducted a study on the complexation of 4-(2-chloroethyl)morpholine derivatives with palladium(II) and mercury(II). This research provides insights into the potential use of such compounds in the synthesis of metal complexes with applications in various fields, including catalysis and material science (Singh et al., 2000).
Molluscicidal Agent
Duan et al. (2014) synthesized a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, demonstrating its effectiveness as a molluscicidal agent. This indicates the potential of 4-(2-Chlorobenzyl)morpholine derivatives in pest control applications (Duan et al., 2014).
Antimicrobial Modulation
M. A. Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, showcasing its ability to enhance the effectiveness of antibiotics against multi-resistant strains of bacteria (Oliveira et al., 2015).
Antifungal Activity
In a study by Zhi-qiang Qu et al. (2015), benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety exhibited significant antifungal activity. This research highlights the potential of morpholine derivatives in developing new antifungal agents (Qu et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXOMKDSNYMMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorobenzyl)morpholine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

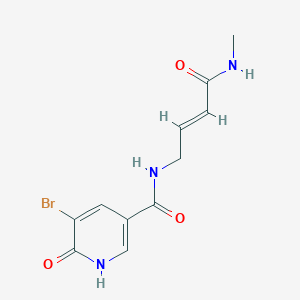
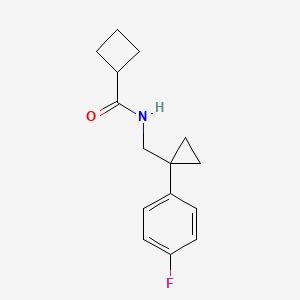
![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2778594.png)
![[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2778595.png)
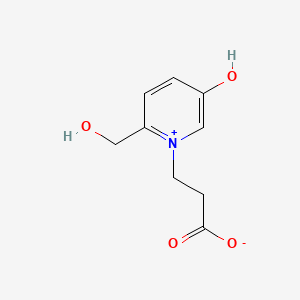
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2778597.png)
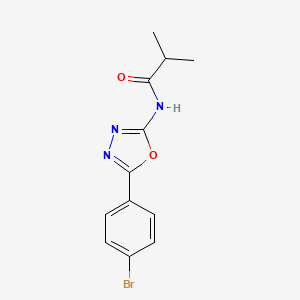
![1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2778603.png)
![(Z)-6-(2-chlorobenzyl)-2-(thiophen-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2778604.png)
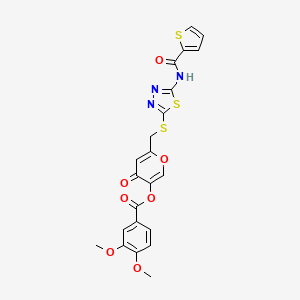
![Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate](/img/structure/B2778608.png)
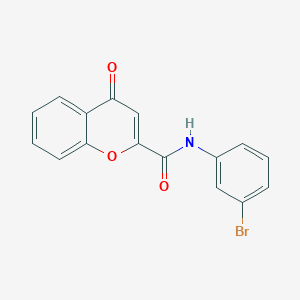
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone](/img/structure/B2778610.png)
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2778611.png)